molecular formula C24H19N3O7 B303054 2-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4,5-dimethoxybenzoic acid

2-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4,5-dimethoxybenzoic acid

Cat. No. B303054
M. Wt: 461.4 g/mol
InChI Key: UTFCRCQAWMEODC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4,5-dimethoxybenzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as MLN8054 and has been studied extensively for its role as a selective inhibitor of the Aurora A kinase enzyme.

Mechanism of Action

2-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4,5-dimethoxybenzoic acid works by selectively inhibiting the Aurora A kinase enzyme. This enzyme is essential for the proper functioning of the spindle apparatus during cell division. By inhibiting this enzyme, the compound disrupts the formation of the spindle apparatus, leading to cell cycle arrest and ultimately apoptosis.
Biochemical and Physiological Effects:
The primary biochemical effect of 2-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4,5-dimethoxybenzoic acid is the inhibition of the Aurora A kinase enzyme. This inhibition leads to cell cycle arrest and apoptosis. Physiologically, this compound has been shown to be effective in the treatment of cancer in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4,5-dimethoxybenzoic acid in lab experiments is its selectivity for the Aurora A kinase enzyme. This selectivity allows for more precise targeting of cancer cells, reducing the risk of off-target effects. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the research and development of 2-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4,5-dimethoxybenzoic acid. One of the primary areas of interest is the development of more potent and selective inhibitors of the Aurora A kinase enzyme. Additionally, there is ongoing research into the use of this compound in combination with other chemotherapy agents to enhance its effectiveness in the treatment of cancer. Finally, there is interest in exploring the use of this compound in the treatment of other diseases, such as neurodegenerative disorders.

Synthesis Methods

The synthesis of 2-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4,5-dimethoxybenzoic acid involves several steps. The starting material used for the synthesis is 4,5-dimethoxybenzoic acid, which is first converted into its acid chloride derivative. This derivative is then reacted with N-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione to form an intermediate compound. The final product is obtained by reacting this intermediate with N-(tert-butoxycarbonyl)-L-asparagine.

Scientific Research Applications

The primary application of 2-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4,5-dimethoxybenzoic acid is in the field of medicinal chemistry. This compound has been studied extensively for its role as a selective inhibitor of the Aurora A kinase enzyme. Aurora A kinase is a protein that plays a crucial role in cell division and is often overexpressed in cancer cells. Inhibiting this enzyme has been shown to be an effective strategy for the treatment of cancer.

properties

Product Name

2-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4,5-dimethoxybenzoic acid

Molecular Formula

C24H19N3O7

Molecular Weight

461.4 g/mol

IUPAC Name

2-[[1,3-dioxo-2-(pyridin-3-ylmethyl)isoindole-5-carbonyl]amino]-4,5-dimethoxybenzoic acid

InChI

InChI=1S/C24H19N3O7/c1-33-19-9-17(24(31)32)18(10-20(19)34-2)26-21(28)14-5-6-15-16(8-14)23(30)27(22(15)29)12-13-4-3-7-25-11-13/h3-11H,12H2,1-2H3,(H,26,28)(H,31,32)

InChI Key

UTFCRCQAWMEODC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CN=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CN=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.